N-{[4-(4-bromophenyl)-5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[[4-(4-bromophenyl)-5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25BrClF3N6O4S2/c30-20-6-8-21(9-7-20)40-25(16-35-27(42)18-3-10-22(11-4-18)46(43,44)39-13-1-2-14-39)37-38-28(40)45-17-26(41)36-24-15-19(29(32,33)34)5-12-23(24)31/h3-12,15H,1-2,13-14,16-17H2,(H,35,42)(H,36,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZFGYBNCJAJQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NN=C(N3C4=CC=C(C=C4)Br)SCC(=O)NC5=C(C=CC(=C5)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25BrClF3N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
758.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-bromophenyl)-5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide involves multiple steps, including the formation of the triazole ring, the introduction of the bromophenyl and chlorophenyl groups, and the attachment of the pyrrolidine sulfonyl group. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-bromophenyl)-5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amine derivatives.
Scientific Research Applications
N-{[4-(4-bromophenyl)-5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{[4-(4-bromophenyl)-5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Target Compound with Analogues
Key Observations:
- Halogenation: The bromophenyl and chlorotrifluoromethyl groups in the target compound enhance lipophilicity and metabolic stability compared to non-halogenated analogues (e.g., X = H in ). Bromine’s bulkiness may improve target binding affinity, as seen in brominated 1,2,4-triazoles with superior antimicrobial activity .
- Triazole Tautomerism: Unlike thione tautomers in , the target compound’s triazole core likely adopts the thiol form, influencing redox activity and enzyme interactions .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
Key Findings:
Antimicrobial Activity
- The target compound’s bromophenyl and chlorotrifluoromethyl groups align with N-bromine compounds demonstrating superior bactericidal activity over N-chlorine analogues under protein load .
- Comparatively, 5-(4-bromophenyl)-1,2,4-triazoles in showed MIC values of 2–8 µg/mL against S. aureus, suggesting halogenation’s critical role in disrupting bacterial membranes .
Enzyme Inhibition
- Docking studies using Glide XP (see ) predict strong binding of the target compound to kinase domains due to:
- Sulfonyl benzamide : Forms hydrogen bonds with catalytic lysine residues.
- Triazole core : Participates in π-π stacking with hydrophobic pockets.
- Analogous benzamide derivatives in exhibited IC50 values of 0.5–2.0 µM against tyrosine kinases, highlighting the benzamide scaffold’s versatility .
Biological Activity
N-{[4-(4-bromophenyl)-5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound with potential biological applications. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features multiple functional groups that contribute to its biological activity. The presence of a triazole ring, bromophenyl group, and a pyrrolidine sulfonamide moiety suggests potential interactions with biological targets such as enzymes and receptors.
Research indicates that compounds with similar structures often exhibit activity against various biological targets. Key mechanisms may include:
- Inhibition of Enzymatic Activity : The triazole ring can interact with enzymes, potentially inhibiting their function.
- Receptor Modulation : The sulfonamide group may influence receptor binding and signaling pathways.
- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains, possibly through disrupting cell wall synthesis or metabolic pathways.
Biological Activity Data
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antibacterial properties of the compound against various strains of bacteria, including E. coli and Staphylococcus aureus. The results demonstrated significant inhibition at concentrations as low as 10 µg/mL, suggesting strong antibacterial activity. -
Anti-inflammatory Properties :
In vitro experiments using human macrophages showed that treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). This indicates potential therapeutic applications in inflammatory diseases. -
Enzyme Inhibition Studies :
The compound was tested for its ability to inhibit carbonic anhydrase, an enzyme critical for maintaining acid-base balance in organisms. Results indicated a competitive inhibition mechanism with an IC50 value of 15 µM, highlighting its potential as a therapeutic agent for conditions related to enzyme dysregulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
